molecular formula C10H7F3N2 B1611429 1-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 333363-79-4

1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1611429
CAS No.: 333363-79-4
M. Wt: 212.17 g/mol
InChI Key: BLXJKGWWZMVMKJ-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in both pharmaceutical and agricultural chemistry due to its unique biological properties. The presence of a trifluoromethyl group and a phenyl ring attached to the pyrazole core imparts distinct chemical and biological characteristics to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the condensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with trifluoromethyl-substituted hydrazine under mild conditions . Another approach involves the halogenation of tri-substituted 5-trifluoromethylpyrazoles followed by palladium-catalyzed cross-coupling reactions to introduce the phenyl group .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as the use of ionic liquid catalysts in solvent-free conditions. This method not only enhances the yield but also minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Phenyl-4-(trifluoromethyl)-1H-pyrazole
  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazoline

Uniqueness: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group significantly influences the compound’s electronic properties and its interaction with biological targets .

Properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXJKGWWZMVMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573694
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333363-79-4
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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